molecular formula C16H18N6O B6474387 4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine CAS No. 2640842-26-6

4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-methylpyridine

Cat. No.: B6474387
CAS No.: 2640842-26-6
M. Wt: 310.35 g/mol
InChI Key: CDONQCHEXVAEET-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, a nitrogenous heterocyclic moiety . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

Triazole compounds are synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of triazole derivatives has been studied for their antimicrobial, antioxidant, and antiviral potential .


Molecular Structure Analysis

The molecular structure of triazole compounds contains two carbon and three nitrogen atoms . The structure of the compound can be determined using various spectral data and elemental analyses .


Chemical Reactions Analysis

Triazole compounds are known to react with a variety of enzymes and receptors in the biological system . They have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can be determined using various techniques. For example, the thermal stability of the compound can be analyzed .

Future Directions

The future directions in the research of triazole compounds include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Properties

IUPAC Name

5,6-dimethyl-7-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-6-13(4-5-17-10)23-14-7-21(8-14)15-11(2)12(3)20-16-18-9-19-22(15)16/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONQCHEXVAEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=C(C(=NC4=NC=NN34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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